13-O-(Triethylsilyl) Baccatin III

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

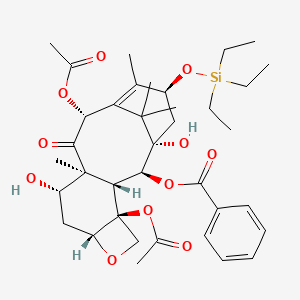

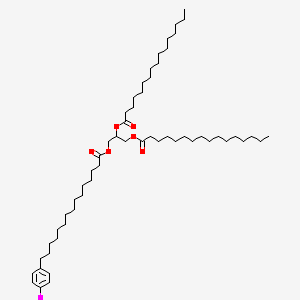

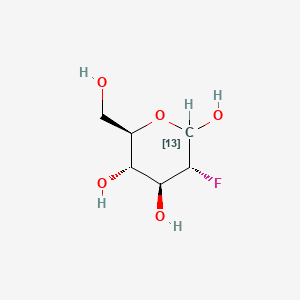

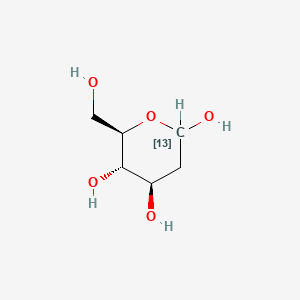

“13-O-(Triethylsilyl) Baccatin III” is a compound with the molecular formula C37H52O11Si and a molecular weight of 700.89 . It is an impurity of Paclitaxel, which is a chemotherapy medication used to treat a number of types of cancer .

Synthesis Analysis

An efficient synthesis of 13-epi-7-O-(triethylsilyl)baccatin III from 13-deoxybaccatin III has been described. The process involves the oxidation of 13-deoxy-7-O-(triethylsilyl)baccatin III with tert-butyl peroxide, followed by reduction with SmI2, which produced 13-epi-7-O-(triethylsilyl)baccatin III in good overall yield .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the formula C37H52O11Si .

Chemical Reactions Analysis

The ligation of the C-13 side chain to baccatin III is catalyzed by baccatin III amino phenylpropanoyl-13-O-transferase (BAPT), which produces beta-phenylalanyl baccatin III .

Physical and Chemical Properties Analysis

“this compound” is a solid substance that is soluble in chloroform and ethyl acetate . It has a melting point of 114-116° C .

Scientific Research Applications

Synthesis Studies :

- 13-epi-7-O-(triethylsilyl)baccatin III was efficiently synthesized from 13-deoxybaccatin III, highlighting the compound's utility in synthetic chemistry (Ahn, Vander Velde, & Georg, 2002).

- A synthesis of 14-amino taxanes was achieved using 13-O-(Triethylsilyl) Baccatin III derivatives, demonstrating its role in developing new anticancer taxanes (Battaglia et al., 2005).

Biological Activities and Taxol Analogs :

- Novel taxol analogues were synthesized from 7-triethylsilyl baccatin III, showing activity in microtubule assembly assays and cytotoxicity against melanoma cells (Georg et al., 1992).

- The use of this compound in the semisynthesis of ortataxel, a second-generation anticancer taxoid, was explored (Baldelli et al., 2003).

Chemical Reactivity and Modifications :

- Various chemical transformations, like acetylation and hydroxylation, of baccatin III derivatives, including this compound, were studied, contributing to the understanding of taxane chemistry (Holton, Somoza, & Chai, 1994).

Pharmacophore Development :

- Research on taxane molecules, including derivatives of baccatin III, has contributed to developing new pharmacophore models between Taxol and epothilones (He et al., 2000).

Mechanism of Action

The pharmacological activity of paclitaxel, which “13-O-(Triethylsilyl) Baccatin III” is an impurity of, is mainly determined by the ester side chain at the C-13 position, the A ring, the C-2 benzoyl group, and the oxetane ring in its structure . Unlike other microtubule-targeting anticancer agents that prevent the polymerization of microtubules, paclitaxel induces mitotic arrest by microtubule hyper-stabilization .

Safety and Hazards

When handling “13-O-(Triethylsilyl) Baccatin III”, it is advised to avoid dust formation and avoid breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, evacuate personnel to safe areas and keep people away from and upwind of the spill/leak .

Future Directions

Baccatin III, which “13-O-(Triethylsilyl) Baccatin III” is related to, is a precursor to paclitaxel (Taxol), a billion-dollar drug that is well known and recommended for treatment in more than 20 types of cancer . The low yield of Taxol from natural sources and the lack of a commercially viable total synthesis have rendered the semisynthetic coupling of the important phenylisoserine side chain to baccatin III as the principal means of producing the drug to meet increasing demand .

Properties

IUPAC Name |

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-10,14,17,17-tetramethyl-11-oxo-15-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C37H52O11Si/c1-10-49(11-2,12-3)48-25-19-37(43)32(46-33(42)24-16-14-13-15-17-24)30-35(9,26(40)18-27-36(30,20-44-27)47-23(6)39)31(41)29(45-22(5)38)28(21(25)4)34(37,7)8/h13-17,25-27,29-30,32,40,43H,10-12,18-20H2,1-9H3/t25-,26-,27+,29+,30-,32-,35+,36-,37+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKNHZPLYHAABLP-UZBMNOCMSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[Si](CC)(CC)OC1CC2(C(C3C(C(CC4C3(CO4)OC(=O)C)O)(C(=O)C(C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[Si](CC)(CC)O[C@H]1C[C@]2([C@H]([C@H]3[C@@]([C@H](C[C@@H]4[C@]3(CO4)OC(=O)C)O)(C(=O)[C@@H](C(=C1C)C2(C)C)OC(=O)C)C)OC(=O)C5=CC=CC=C5)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C37H52O11Si |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00858503 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

700.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

208406-86-4 |

Source

|

| Record name | (5beta,7beta,10beta,13alpha)-4,10-Bis(acetyloxy)-1,7-dihydroxy-9-oxo-13-[(triethylsilyl)oxy]-5,20-epoxytax-11-en-2-yl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00858503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2'-Deoxyguanosine-[1-13C] Monohydrate](/img/structure/B583552.png)